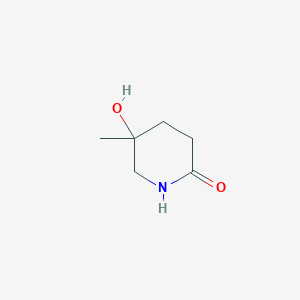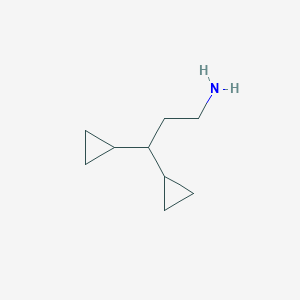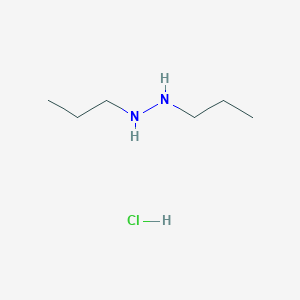
5-Hydroxy-5-méthylpipéridin-2-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthèse de Dérivés de la Pipéridine
5-Hydroxy-5-méthylpipéridin-2-one : est un précurseur précieux dans la synthèse de divers dérivés de la pipéridine. Ces dérivés sont essentiels dans l'industrie pharmaceutique, car ils sont présents dans plus de vingt classes de produits pharmaceutiques, y compris les alcaloïdes . La structure du composé permet des réactions intra- et intermoléculaires qui conduisent à la formation de pipéridines substituées, de spiropipéridines, de pipéridines condensées et de pipéridinones .
Applications Pharmacologiques
Les applications pharmacologiques des dérivés de la pipéridine sont vastes. This compound peut être utilisé pour créer des composés ayant une activité biologique significative. Ces activités comprennent des effets thérapeutiques potentiels sur les troubles du système nerveux central, les maladies cardiovasculaires, ainsi que comme analgésiques et anticonvulsivants .
Propriétés Antioxydantes
Ce composé a démontré des propriétés antioxydantes, essentielles pour lutter contre le stress oxydatif dans les systèmes biologiques. Le stress oxydatif est impliqué dans diverses maladies, notamment les maladies neurodégénératives et le cancer . L'activité antioxydante de This compound peut être quantifiée par sa capacité à inhiber les radicaux libres, des études montrant qu'elle possède une activité comparable à celle d'antioxydants connus comme l'acide l-ascorbique .
Potentiel Anticancéreux
Des recherches ont montré que This compound présente des effets cytotoxiques sur les lignées cellulaires cancéreuses du poumon, telles que A549. Il induit l'arrêt du cycle cellulaire, ce qui est une caractéristique souhaitable dans le traitement du cancer car il peut arrêter la prolifération des cellules cancéreuses . La capacité du composé à induire la mort cellulaire dans les cellules cancéreuses en fait un candidat pour des recherches supplémentaires en thérapie anticancéreuse.
Propriétés de Liaison aux Médicaments
Les propriétés de liaison de This compound aux protéines de transport comme l'albumine sérique bovine (BSA) ont été étudiées. Une affinité plus élevée envers la BSA peut améliorer la biodisponibilité des médicaments, conduisant à une efficacité thérapeutique plus élevée. Le composé a montré de bonnes constantes de liaison avec la BSA, indiquant son potentiel en tant que médicament avec des propriétés pharmacocinétiques favorables .
Safety and Hazards
The safety information for 5-Hydroxy-5-methylpiperidin-2-one indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
It has been shown to exhibit significant activity against free radicals and the lung cancer cell line a549 .
Mode of Action
It has been shown to exhibit antioxidant properties, suggesting that it may act by neutralizing harmful free radicals . In addition, it has been found to exhibit cytotoxic effects on the A549 lung cancer cell line, indicating that it may interact with cellular targets to inhibit cancer cell growth .
Biochemical Pathways
Its antioxidant activity suggests that it may be involved in pathways related to oxidative stress . Its cytotoxic effects on the A549 lung cancer cell line suggest that it may also affect pathways related to cell growth and proliferation .
Pharmacokinetics
It has been suggested that a higher drug affinity towards carrier protein bovine serum albumin (bsa) would enhance a higher drug bioavailability which in turn leads to a higher therapeutic efficacy .
Result of Action
5-HMP has been shown to inhibit free radicals with an IC50 value of 49.55 ± 0.75 μg/ml, which is comparable with the IC50 values afforded by L-ascorbic acid . It also exhibits a dose-dependent cytotoxicity on A549 cells with an IC50 value of 30.00 ± 0.55 μg/ml . Furthermore, 5-HMP has been found to induce a cell cycle arrest in A549 at S and G2/M phase .
Analyse Biochimique
Biochemical Properties
5-Hydroxy-5-methylpiperidin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One of the key interactions is with bovine serum albumin (BSA), where 5-Hydroxy-5-methylpiperidin-2-one exhibits a high binding affinity. This interaction enhances the bioavailability of the compound, leading to higher therapeutic efficacy . Additionally, 5-Hydroxy-5-methylpiperidin-2-one has demonstrated significant antioxidant properties, effectively scavenging free radicals with an IC50 value of 49.55 ± 0.75 μg/ml .
Cellular Effects
5-Hydroxy-5-methylpiperidin-2-one has been shown to exert various effects on different cell types and cellular processes. In lung cancer cell lines (A549), the compound exhibits dose-dependent cytotoxicity with an IC50 value of 30.00 ± 0.55 μg/ml . It induces cell cycle arrest at the S and G2/M phases, thereby inhibiting cell proliferation . Furthermore, 5-Hydroxy-5-methylpiperidin-2-one influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-5-methylpiperidin-2-one involves several key interactions at the molecular level. The compound binds to bovine serum albumin with a binding constant of K = 2.8 ± 1.4 × 10^4 M−1 and a corresponding binding free energy (ΔG) of −6.06 K.cal/mole . This binding interaction leads to fluorescence quenching of BSA, indicating a strong affinity between the compound and the protein . Additionally, 5-Hydroxy-5-methylpiperidin-2-one exhibits enzyme inhibition and activation properties, further influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-5-methylpiperidin-2-one have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its antioxidant and cytotoxic properties over extended periods . Degradation may occur under specific conditions, potentially affecting its long-term efficacy . In both in vitro and in vivo studies, 5-Hydroxy-5-methylpiperidin-2-one has shown consistent effects on cellular function, with no significant loss of activity over time .
Dosage Effects in Animal Models
The effects of 5-Hydroxy-5-methylpiperidin-2-one vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and cytotoxicity against cancer cells . At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe and effective use . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
5-Hydroxy-5-methylpiperidin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound participates in antioxidant pathways, scavenging free radicals and reducing oxidative stress . Additionally, it influences metabolic flux and metabolite levels, contributing to its overall biochemical activity . The interactions with specific enzymes and cofactors further enhance its therapeutic potential .
Transport and Distribution
Within cells and tissues, 5-Hydroxy-5-methylpiperidin-2-one is transported and distributed through interactions with transporters and binding proteins. The compound’s high binding affinity to bovine serum albumin facilitates its transport and distribution, ensuring effective localization and accumulation in target tissues . This distribution pattern is crucial for its therapeutic efficacy and overall biological activity .
Subcellular Localization
The subcellular localization of 5-Hydroxy-5-methylpiperidin-2-one plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interactions with cellular components, contributing to its overall biochemical and pharmacological effects .
Propriétés
IUPAC Name |
5-hydroxy-5-methylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(9)3-2-5(8)7-4-6/h9H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYNQMRSYAJTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300639 | |
| Record name | 5-Hydroxy-5-methyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501435-45-6 | |
| Record name | 5-Hydroxy-5-methyl-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501435-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-5-methyl-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)


![2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol](/img/structure/B1426165.png)
![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)








